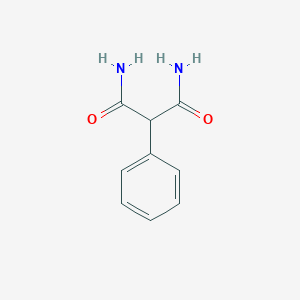

2-Phenylmalonamide

Descripción

Overview of Malonamide (B141969) Derivatives in Chemical Science

Malonamide derivatives are a significant class of organic compounds that have garnered considerable attention since their discovery at the turn of the 20th century. sci-hub.se These compounds are characterized by a central methylene (B1212753) group bonded to two carbonyl groups, which are in turn part of amide functionalities. ontosight.ai Their importance spans various scientific disciplines, including medicinal chemistry, metal extraction, and organic synthesis. sci-hub.se

In the realm of medicinal chemistry, malonamide derivatives have been investigated for a range of biological activities. They are recognized as privileged structures in drug design and have been explored for their potential as antidiabetic, k-opioid receptor agonist, and anticancer agents. researchgate.netresearchgate.net The structural versatility of the malonamide scaffold allows for the synthesis of a diverse library of compounds with varied pharmacological profiles. mdpi.com

Furthermore, the unique chelating properties of malonamides, owing to the presence of nitrogen and oxygen donor atoms, make them effective ligands for metal ions. sci-hub.se This has led to their application in the selective extraction of lanthanides and actinides from aqueous solutions, a process of significant interest in nuclear fuel reprocessing and waste management. sci-hub.se Their stability under acidic conditions further enhances their suitability for such applications. sci-hub.se

Historical Context of 2-Phenylmalonamide Research

Research into malonamide derivatives began with the work of Fischer and Dilthey. sci-hub.se While specific early historical details on this compound are not extensively documented in readily available literature, its existence as a fundamental derivative of malonamide places it within the broader historical context of this class of compounds. The study of malonamides was initially driven by their interesting chemical properties and potential as building blocks in organic synthesis. sci-hub.se

A significant portion of the research interest in compounds structurally related to this compound has been in the field of anticonvulsant drugs. For instance, phenylethylmalonamide (PEMA), a close structural analog, is a known active metabolite of the anticonvulsant drug primidone (B1678105). wikipedia.org This has spurred investigations into the synthesis and biological activities of various phenyl-substituted malonamides, including this compound, to understand structure-activity relationships and explore potential therapeutic applications.

Significance and Research Rationale for this compound Studies

The significance of studying this compound stems from several key areas. Its structural similarity to known anticonvulsant agents and metabolites provides a strong rationale for investigating its own potential neurological and physiological effects. The anilide pharmacophore, a feature present in this compound, is found in a number of synthetically produced anticonvulsant compounds. nih.gov

Moreover, the synthesis and characterization of this compound and its derivatives contribute to a deeper understanding of the fundamental chemistry of malonamides. This includes studying their reaction mechanisms, such as nucleophilic acyl substitution, and the steric and electronic effects of the phenyl group on their reactivity.

The compound also serves as a valuable model for spectroscopic and crystallographic studies. Detailed analysis of its structure provides insights into molecular conformation, hydrogen bonding patterns, and other intermolecular interactions that govern its solid-state properties. iucr.org This fundamental knowledge is crucial for the rational design of new materials and biologically active molecules based on the malonamide scaffold. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUAFUQJBJMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372653 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10255-95-5 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylmalonamide

Established Synthetic Pathways

Traditional methods for the synthesis of 2-phenylmalonamide and its analogues rely on well-documented organic reactions. These include the amidation of malonate esters, reactions with isocyanates, oxidation-amidation sequences, and the hydrolysis of malononitrile (B47326) precursors.

Amidation Reactions of Malonate Esters

A direct and common method for the preparation of this compound is the amidation of diethyl phenylmalonate. This reaction typically involves treating the malonate ester with an ammonia (B1221849) solution. For instance, a suspension of diethyl phenylmalonate and ammonia solution can be refluxed for an extended period, such as one week, with vigorous stirring to yield this compound. iucr.org The resulting product can then be purified by methods like slow evaporation from an ethanol (B145695) solution to obtain crystals. iucr.org The general mechanism involves the nucleophilic addition of ammonia to the carbonyl carbons of the ester groups, followed by the elimination of ethanol. masterorganicchemistry.com

The choice of solvent is crucial for the efficiency of the amidation process. Alcohols like methanol (B129727) and ethanol are preferred as they can dissolve both the malonate ester and ammonia, facilitating the reaction. Methanol, in particular, has been noted as an optimal solvent, achieving high yields in the synthesis of related hydroxy-malonamides.

Table 1: Amidation of Diethyl Phenylmalonate

| Reactants | Reagents | Conditions | Product |

|---|

Reaction of Malonates with Isocyanates

Another synthetic approach involves the reaction of malonate esters with isocyanates. While this method is more commonly documented for N-substituted malonamides, the underlying chemistry is relevant. For example, the synthesis of 2-ethyl-2-phenylmalonamide (B22514) can be achieved through the reaction of ethyl malonate with phenyl isocyanate. This reaction proceeds via nucleophilic attack of the enolate of the malonate ester on the isocyanate carbon. To synthesize the parent this compound, a similar strategy could theoretically be employed using a protected or masked isocyanate, or through a multi-step process involving an initial reaction with a suitable isocyanate followed by deprotection.

Oxidation-Amidation Sequences for Functionalized Derivatives

Functionalized derivatives of this compound can be prepared through multi-step sequences involving oxidation followed by amidation. A notable example is the synthesis of 2-hydroxy-2-phenyl-malonamide. google.com This process begins with the oxidation of a diethyl phenylmalonate derivative to form a 2-hydroxy-2-phenyl-malonate intermediate. This oxidation is often catalyzed by supported metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a solvent like absolute ethyl alcohol at room temperature.

Following the oxidation, the resulting hydroxy-malonate ester intermediate undergoes amidation. This is typically carried out using an ammonia-containing substance like aqueous ammonia in an alcohol solvent such as methanol. google.com The reaction is heated to facilitate the conversion to the diamide (B1670390), with yields reported to be above 95%. Purification of the final product is often achieved through recrystallization from a solvent like ethyl acetate (B1210297). google.com

Hydrolysis of Malononitrile Precursors

The hydrolysis of malononitrile precursors provides an alternative route to malonamides. For instance, 2,6-diethyl-4-methylphenylmalonamide can be prepared by the hydrolysis of 2,6-di-ethyl-4-methylphenylmalononitrile. google.com A method described in a patent utilizes a hydrogen peroxide solution in the presence of a catalyst to achieve this transformation. google.com This approach avoids the use of harsh conditions like concentrated sulfuric acid, which can lead to significant environmental waste. google.com The hydrolysis of nitriles to amides can also be catalyzed by transition metal oxides, such as those of manganese, nickel, or copper, offering a milder and more selective reaction pathway. google.com

Advanced Synthetic Approaches

In addition to established methods, advanced synthetic techniques are being explored to improve the efficiency and environmental footprint of this compound synthesis.

Enzymatic Catalysis in Malonamide (B141969) Synthesis

Enzymatic catalysis offers a green alternative to traditional chemical methods for amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been investigated for their ability to catalyze the amidation of malonate esters. These enzymatic reactions can be performed in non-aqueous media and have the potential to bypass the harsh conditions associated with using ammonia. While yields for some branched derivatives have been reported as suboptimal, research into engineering enzymes with enhanced activity and substrate specificity for aminolysis reactions is ongoing. nih.gov For example, engineered lipases have shown significantly improved catalytic efficiency in the synthesis of N-acyl glycines, a related class of amides. nih.gov This suggests a promising future for the application of enzymatic catalysis in the synthesis of this compound and its derivatives.

Flow Chemistry Techniques for Enhanced Synthesis

Flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages for chemical synthesis by employing continuous-flow reactors. wikipedia.orgnoelresearchgroup.comnih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, scalability, and safety, particularly when dealing with hazardous reagents or intermediates. wikipedia.orgnoelresearchgroup.comnih.gov

While specific literature detailing a complete flow synthesis of this compound is emerging, preliminary data on similar malonamides suggest that continuous-flow systems can improve yields by 10–15% over conventional batch methods, primarily by minimizing the formation of side products during steps like alkylation. The application of flow chemistry can be particularly advantageous in multistep sequences, allowing for the integration of reaction, separation, and purification steps in a continuous, automated fashion. chemistrytalk.org For instance, the synthesis of related compounds has been shown to benefit from flow setups, which can include packed columns with immobilized reagents and catalysts to streamline the process. chemistrytalk.org The principles of flow chemistry are well-suited for the individual steps often involved in the synthesis of malonamides, such as amidation, where precise temperature control can be critical. noelresearchgroup.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. rsc.orgorganic-chemistry.org These reactions are advantageous for creating molecular diversity and are of significant interest in medicinal chemistry. rsc.org

Currently, there is no prominently documented single MCR that directly yields this compound as the final product. MCRs typically build more complex scaffolds. For example, the Biginelli and Hantzsch reactions produce dihydropyrimidines and dihydropyridines, respectively, and isocyanide-based MCRs like the Ugi and Passerini reactions lead to peptidomimetic structures. organic-chemistry.org However, the foundational reactants for this compound, such as a phenyl-substituted carbon source and an ammonia source, could potentially be incorporated into the design of a novel MCR. The challenge lies in orchestrating the reaction network of various equilibria to channel the reactants towards the desired this compound product and avoid the formation of more complex, thermodynamically favored side products. organic-chemistry.org

Environmentally Conscious Synthetic Methods

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing synthetic strategies. researchgate.netcarloerbareagents.com For the synthesis of this compound and its derivatives, several environmentally conscious methods have been explored.

One key area of improvement is the use of biocatalysts. For instance, enzymes like Candida antarctica lipase B (CAL-B) have been shown to catalyze the amidation of malonate esters. This enzymatic approach can circumvent the need for harsh conditions typically associated with ammonia-based amidations, although yields for branched derivatives may still require optimization. The use of enzymes aligns with green chemistry principles by offering high selectivity and operating under mild conditions. novozymes.com

Another green approach involves replacing hazardous reagents. A patented method for producing 2-hydroxy-2-phenylmalonamide avoids the use of strong acids like sulfuric acid by employing supported metal catalysts (e.g., palladium on carbon) for the initial oxidation step, followed by amidation. google.com Furthermore, the hydrolysis of nitriles to amides, a potential route to this compound derivatives, can be achieved using transition metal oxide catalysts. google.com This method is more environmentally friendly than traditional acid- or base-catalyzed hydrolysis, which generates large amounts of salt-containing wastewater. google.com The catalyst in the metal oxide process can also be recycled multiple times, adding to its green credentials. google.com

The choice of solvent is also a critical factor, as solvents can account for a significant portion of the waste in a chemical process. researchgate.net The use of greener solvents, such as water or ethanol, is encouraged. researchgate.netcarloerbareagents.com For example, the amidation of a diester intermediate to form 2-ethyl-2-phenylmalonamide can be effectively carried out in alcoholic solvents like methanol or ethanol.

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by its functional groups: the phenyl ring, the two amide groups, and the acidic α-hydrogen.

Oxidation and Reduction Reactions

Regarding reduction, the amide groups of this compound can be reduced, although this requires potent reducing agents. Flammable gases can be generated by the reaction of amides with strong reducing agents. chemicalbook.comlookchem.com The phenyl ring can also be reduced to a cyclohexyl ring via catalytic hydrogenation, though this typically requires high pressure and temperature.

Substitution Reactions

Substitution can also occur at the amide nitrogen atoms, although this typically requires initial deprotonation to enhance nucleophilicity.

Nucleophilic Reaction Pathways

The carbonyl carbons of the amide groups in this compound are electrophilic and thus are primary sites for nucleophilic attack. researchgate.netmsu.rulibretexts.org This reactivity is fundamental to nucleophilic acyl substitution, a key reaction pathway for carboxylic acid derivatives. chemistrytalk.orgmasterorganicchemistry.com In such a reaction, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The subsequent collapse of this intermediate can result in the expulsion of the other amide group or another leaving group, should one be present. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution because the amide ion (R₂N⁻) is a very poor leaving group. masterorganicchemistry.com

One important transformation for primary amides like this compound is the Hofmann rearrangement. wikipedia.orgchem-station.comorganicchemistrytutor.com This reaction, which occurs in the presence of bromine and a strong base, converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The mechanism involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.orgorganicchemistrytutor.com The isocyanate is subsequently hydrolyzed to the amine, releasing carbon dioxide. wikipedia.orgorganicchemistrytutor.com Applying this to this compound would be expected to yield 1-phenyl-1,1-ethanediamine after hydrolysis of the di-isocyanate intermediate.

Cycloaddition Reactions with Aromatic Azides

The reaction of compounds containing an active methylene (B1212753) group with azides is a well-established method for synthesizing 1,2,3-triazoles, a class of five-membered heterocyclic compounds. This transformation typically proceeds via a [3+2] cycloaddition mechanism. In this context, this compound possesses an activated methylene group situated between two carbonyl carbons, making it a viable substrate for such reactions.

The general reaction involves the base-catalyzed cycloaddition of an active methylene compound, like this compound, with an aromatic azide (B81097) (e.g., phenyl azide). The base, such as sodium ethoxide, deprotonates the methylene carbon of the this compound, generating a nucleophilic carbanion. This carbanion then attacks the terminal nitrogen of the azide, initiating a cascade that leads to the formation of the triazole ring. While direct studies specifying this compound in this reaction are not extensively detailed in the literature, its reactivity is analogous to that of other malonic acid derivatives, such as β-ketoesters and diethyl malonate, which readily undergo these cycloadditions. wikidata.orgwikipedia.org

The reaction of β-ketoesters with aryl azides can yield 5-hydroxy-1,2,3-triazoles or other disubstituted triazoles, depending on the specific reactants and conditions. wikidata.org For instance, reacting ethyl acetoacetate (B1235776) with phenyl azide under basic conditions can produce 4,5-disubstituted 1,2,3-triazoles. wikidata.org Given these precedents, the reaction of this compound with an aromatic azide would be expected to yield a 1-aryl-4-carbamoyl-5-hydroxy-1,2,3-triazole or a related isomer, representing a key chemical transformation of the malonamide structure. The process is a type of 1,3-dipolar cycloaddition, which is a powerful tool for constructing heterocyclic systems. wikipedia.org

Michael Addition Reactions for Derivative Synthesis

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. fishersci.ca The nucleophile, known as the Michael donor, is typically a stabilized carbanion, such as an enolate derived from compounds with an active methylene group. ontosight.ai this compound, with its two electron-withdrawing amide groups acidifying the methylene protons, is an excellent candidate to serve as a Michael donor.

The mechanism for the Michael addition using this compound involves three primary steps: ontosight.ai

Deprotonation: A base abstracts a proton from the central carbon of this compound, forming a resonance-stabilized carbanion.

Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor).

Protonation: The resulting enolate intermediate is protonated, typically by the solvent or upon workup, to yield the final adduct.

This reaction provides a versatile pathway for synthesizing a wide range of complex derivatives. By varying the Michael acceptor, a diverse library of compounds can be generated with this compound as the core building block. Classical examples of Michael acceptors include α,β-unsaturated ketones, nitriles, and esters.

Table 1: Potential Michael Acceptors and Corresponding Adducts with this compound

| Michael Acceptor | Structure of Acceptor | Name of Adduct | Structure of Adduct |

|---|---|---|---|

| Methyl vinyl ketone |  | 2-Phenyl-2-(3-oxobutyl)malonamide |  |

| Acrylonitrile |  | 2-(2-Cyanoethyl)-2-phenylmalonamide |  |

| Diethyl fumarate (B1241708) |  | Diethyl 2-(1,1-dicarbamoyl-1-phenylmethyl)succinate |  |

Chemical Stability and Incompatibilities in Reaction Environments

The chemical stability and compatibility of a reagent are critical considerations for its storage and use in synthetic chemistry. Information on the closely related compound 2-ethyl-2-phenylmalonamide suggests that this compound is a stable solid under normal laboratory temperatures and pressures. purdue.eduamericanelements.com It is, however, considered combustible. nih.gov

The primary incompatibilities arise from the reactivity of the amide functional groups. Amides are generally incompatible with strong oxidizing agents. purdue.edunih.gov Strong oxidizers are substances with a high affinity for electrons, such as fluorine, permanganates, and chromates, which can cause vigorous and potentially hazardous reactions. purdue.edubyjus.com

Additionally, amides as a class exhibit specific reactivities that dictate their incompatibilities: nih.gov

Dehydrating Agents: Mixing amides with potent dehydrating agents, such as phosphorus pentoxide (P₂O₅) or sulfonyl chloride (SOCl₂), can lead to the formation of the corresponding nitrile. nih.gov Dehydrating agents are substances that remove water from other compounds, often through a chemical reaction. fiveable.mequora.com

Azo and Diazo Compounds: Reactions with azo and diazo compounds can generate toxic gases. nih.gov

Strong Reducing Agents: The reaction of amides with strong reducing agents can produce flammable gases. nih.gov

It is also important to avoid mixing with certain other chemical classes to prevent undesired reactions. sigmaaldrich.com For example, storing amides separately from acids and bases is a prudent laboratory practice. sigmaaldrich.com

Table 2: Summary of Chemical Incompatibilities for this compound

| Incompatible Material Class | Potential Hazard/Outcome | Example(s) |

|---|---|---|

| Strong Oxidizing Agents | Vigorous or explosive reaction, fire risk. purdue.edunih.govsigmaaldrich.com | Potassium permanganate, Chromic acid, Peroxides. purdue.eduucdavis.edu |

| Dehydrating Agents | Formation of nitrile. nih.gov | Phosphorus pentoxide (P₂O₅), Sulfonyl chloride (SOCl₂). nih.govsciencemadness.org |

| Azo and Diazo Compounds | Generation of toxic gases. nih.gov | Diazomethane. |

| Strong Reducing Agents | Formation of flammable gases. nih.gov | Sodium hydride (NaH). |

Spectroscopic Characterization and Computational Chemistry Investigations of 2 Phenylmalonamide

Experimental Spectroscopic Characterization

Experimental analysis of 2-phenylmalonamide relies on several key spectroscopic techniques to probe its molecular structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of protons are influenced by their local electronic environment. The spectrum of a related compound, 2-ethyl-2-phenylmalonamide (B22514), when analyzed in a solvent like DMSO, shows distinct signals for the different types of protons present in the molecule. researchgate.net For 2-phenylethanamide, a structurally similar compound, the ¹H NMR spectrum shows three main signals: a multiplet around 7 ppm corresponding to the five protons of the phenyl group, a broad singlet at approximately 5.5 ppm for the two amide protons (which can shift with solvent), and a singlet around 3.5 ppm for the two benzylic protons. chemicalforums.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com In ¹³C NMR, each non-equivalent carbon atom gives a distinct signal. savemyexams.comazooptics.com For a molecule like 2-phenylethanamide, one would expect to see separate peaks for the carbonyl carbon, the benzylic carbon, and the carbons of the phenyl ring. chemicalforums.com The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, typically from 0 to 220 ppm, which allows for better resolution of individual carbon signals. azooptics.com The number of signals in the spectrum directly corresponds to the number of chemically distinct carbon environments. azooptics.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Phenyl (Ar-H) | ~7.0-7.5 | Multiplet due to different environments on the ring. |

| ¹H | Amide (CO-NH₂) | ~5.0-8.0 | Broad signal, position can vary with solvent and concentration. |

| ¹H | Methine (CH) | ~3.5-4.5 | Depends on substitution. |

| ¹³C | Carbonyl (C=O) | ~160-180 | |

| ¹³C | Phenyl (Ar-C) | ~110-160 | Multiple peaks for different carbons in the ring. |

| ¹³C | Methine (CH) | ~40-60 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, HRMS, ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the molecular formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amides, often resulting in the observation of protonated molecules [M+H]⁺. nih.gov

The fragmentation patterns observed in the mass spectrum provide valuable structural information. msu.edu In-source fragmentation can sometimes occur during ESI-MS, where the molecule breaks apart in the ion source. nih.govnih.gov The fragmentation of phenethylamine (B48288) derivatives, for instance, often involves the loss of an ammonia (B1221849) (NH₃) molecule. nih.gov The study of these fragmentation pathways is crucial for the structural elucidation of both synthetic and natural products. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comphotothermal.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. photothermal.com To be IR active, a vibration must cause a change in the dipole moment of the molecule. edinst.com In the IR spectrum of a related compound, 2-ethyl-2-phenylmalonamide, characteristic bands for the amide group are observed. The asymmetric and symmetric stretching vibrations of the N-H bonds in the amide groups typically appear in the region of 3550-3250 cm⁻¹. researchgate.net The C=O stretching vibration of the amide is a strong band usually found around 1650-1700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. photothermal.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com For 2-ethyl-2-phenylmalonamide, FT-Raman spectroscopy has been used alongside FT-IR to obtain a more complete vibrational profile. researchgate.net For example, C-H stretching vibrations are typically observed around 3000 cm⁻¹, and the phenyl ring vibrations give rise to characteristic bands in the fingerprint region. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretching | Amide (NH₂) | 3450-3250 | |

| C-H Stretching (Aromatic) | Phenyl | ~3100-3000 | ~3100-3000 |

| C=O Stretching | Amide | ~1680-1630 | ~1680-1630 |

| N-H Bending | Amide (NH₂) | ~1650-1550 | |

| C=C Stretching | Phenyl | ~1600, ~1475 | ~1600, ~1475 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. technologynetworks.com The absorption of UV or visible light by organic molecules is restricted to certain functional groups called chromophores. upi.edu

For 2-ethyl-2-phenylmalonamide, the experimental UV-Vis spectrum recorded in ethanol (B145695) shows a sharp absorption band at 225 nm and a weaker band at 259 nm. researchgate.net These absorptions are attributed to the electronic transitions within the phenyl ring and the carbonyl groups. The position and intensity of these bands can be influenced by the solvent used. upi.edu

Theoretical and Computational Studies

Computational chemistry provides a powerful means to complement and interpret experimental spectroscopic data.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nepjol.info It is widely used for calculating the optimized molecular geometry and vibrational frequencies of molecules. researchgate.netphyschemres.org

For the related compound 2-ethyl-2-phenylmalonamide, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been performed to determine its optimized geometrical parameters, such as bond lengths and bond angles. researchgate.net These theoretical calculations provide a detailed three-dimensional model of the molecule.

Furthermore, the vibrational frequencies calculated using DFT can be compared with the experimental data from IR and Raman spectroscopy. researchgate.netresearchgate.net This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. nepjol.info Theoretical calculations have also been used to predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, as well as the electronic spectra using Time-Dependent DFT (TD-DFT). researchgate.netphyschemres.org The good agreement often found between the theoretical and experimental values validates the computational model and provides deeper insight into the molecule's properties. researchgate.netresearchgate.net

Gauge-Independent Atomic Orbital (GIAO) Calculations for Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) shielding tensors of molecules. gaussian.comontosight.ai This method is known to provide reliable chemical shift values for various nuclei when used in conjunction with Density Functional Theory (DFT).

In a comprehensive study of the closely related compound, 2-ethyl-2-phenylmalonamide, researchers employed the GIAO method at the B3LYP/6-311++G(d,p) level of theory to calculate the ¹H and ¹³C NMR chemical shifts in the gas phase. researchgate.netphyschemres.orgresearchgate.net The theoretical results were then compared with experimental spectra recorded in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) solutions, showing a good correlation. researchgate.netresearchgate.net The GIAO/DFT approach is recognized for its ability to yield satisfactory chemical shifts. The computed chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Chemical Shifts for 2-Ethyl-2-phenylmalonamide (Note: This data is for 2-ethyl-2-phenylmalonamide, a derivative of this compound, as reported in studies) researchgate.netresearchgate.net

| Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| Phenyl C (ipso) | 141.2 | 139.8 | - | - |

| Phenyl C (ortho) | 129.4 | 128.7 | 7.4 | 7.35 |

| Phenyl C (meta) | 128.9 | 128.1 | 7.3 | 7.28 |

| Phenyl C (para) | 128.1 | 127.5 | 7.2 | 7.21 |

| Carbonyl C | 173.5 | 172.1 | - | - |

| Amide H | - | - | 7.1 | 7.05 (NH₂) |

| Ethyl CH₂ | 31.5 | 30.9 | 2.1 | 2.05 |

| Ethyl CH₃ | 9.8 | 9.5 | 0.8 | 0.75 |

This table is a representative summary based on data from cited literature and may not reflect the exact values from the original source.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic properties of molecules in the presence of time-dependent potentials, such as light. wikipedia.org It is particularly effective for calculating excitation energies and simulating UV-Vis absorption spectra. wikipedia.orgrsc.orgmpg.de

For 2-ethyl-2-phenylmalonamide, the electronic spectrum was investigated using TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The theoretical UV-Vis spectrum was calculated in the gas phase and compared with the experimentally recorded spectrum. researchgate.net This comparison helps to confirm the molecular structure by matching the calculated electronic transitions with the observed absorption bands. researchgate.net The analysis of the electronic spectrum provides information on the electron transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic behavior of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.deuni-muenchen.de This method provides detailed insights into the electronic structure, including charge distribution, hybridization, and the stabilizing effects of electron delocalization. uni-muenchen.deresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajol.infouni-muenchen.de The MEP map is plotted on the surface of the molecule's electron density, using a color-coded scheme to represent different potential values. uni-muenchen.de Typically, red regions indicate the most negative potential (attractive to electrophiles), while blue regions show the most positive potential (attractive to nucleophiles). ajol.infouni-muenchen.de

Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces, Donor-Acceptor Interactions)

Hirshfeld surface analysis is a modern computational method used to explore and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org By partitioning the crystal electron density, it generates a unique surface for each molecule, which can be color-mapped to visualize different types of close contacts between neighboring molecules. ajol.info

This analysis was applied to 2-ethyl-2-phenylmalonamide to investigate its intermolecular interactions. researchgate.net Hirshfeld surface analysis allows for the decomposition of the crystal packing into a "fingerprint" plot, which summarizes the proportion of different intermolecular contacts. mdpi.com For organic molecules like this, common interactions include hydrogen bonds (e.g., O···H and N···H), van der Waals forces, and C-H···π interactions involving the phenyl group. scirp.org The analysis for 2-ethyl-2-phenylmalonamide would quantify the relative contributions of these interactions, providing a detailed picture of the forces that govern its solid-state architecture. researchgate.net

Molecular Docking Simulations with Biological Target Proteins

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comopenaccessjournals.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for this compound were not found in the reviewed literature, its structural relationship to known anticonvulsant drugs provides a basis for hypothesizing potential biological targets. This compound is structurally similar to phenylethylmalonamide (PEMA), which is an active metabolite of the anticonvulsant drug primidone (B1678105). wikipedia.orgwikipedia.org Primidone's other major metabolite is phenobarbital (B1680315), a well-known barbiturate (B1230296) that exerts its anticonvulsant effects by binding to and activating the GABA-A receptor, which enhances GABAergic inhibition in the brain. wikipedia.orgthermofisher.com

Given these relationships, a logical target for future molecular docking simulations of this compound would be the GABA-A receptor. Such studies could elucidate whether this compound can adopt a stable binding conformation within the receptor's active site and predict its binding affinity. This would be a crucial first step in evaluating its potential as a modulator of GABA-A receptor activity and, by extension, its potential as an anticonvulsant agent.

Advanced Reaction Mechanisms and Kinetic Investigations Involving 2 Phenylmalonamide

Detailed Mechanistic Elucidation of Formation Pathways

The synthesis of 2-phenylmalonamide and its derivatives is often accomplished through a multi-step process, with the most common route involving the amidation of a corresponding phenylmalonate precursor. A frequently cited pathway involves a two-step sequence: the initial formation of a hydroxylated intermediate followed by amidation. google.com

A key starting material for a related compound, 2-hydroxy-2-phenyl-malonamide, is diethyl phenylmalonate. google.com The first step is an oxidation reaction to introduce a hydroxyl group at the alpha-carbon (the carbon bearing the phenyl group). This reaction is typically performed at room temperature and is catalyzed by a supported metal catalyst, such as palladium on carbon (Pd/C). google.com Other potential catalysts include platinum, rhodium, or ruthenium on a carbon support. google.com The presence of a weak base, like triethylamine, can accelerate this conversion. google.com

The second step is the amidation of the intermediate diester. This conversion of the ester functional groups into amide groups is achieved by reaction with an ammonia (B1221849) source. Suitable reagents include aqueous ammonia, ammonia gas dissolved in an alcohol, or aqueous urea (B33335) solutions. google.com The reaction is typically heated to temperatures between 60°C and 100°C for several hours to proceed to completion. google.com The mechanism involves nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the primary amide. This occurs twice to yield the final diamide (B1670390) product.

An alternative conceptual framework for forming α-amino amides is the Strecker synthesis, which traditionally produces α-amino acids from aldehydes. The process begins with the formation of an imine from an aldehyde and ammonia, followed by the addition of a cyanide source to form an α-amino nitrile. Subsequent hydrolysis of the nitrile group yields the final product. masterorganicchemistry.com While primarily used for amino acids, this pathway highlights a fundamental method for constructing the core structure.

Hydrolytic Cleavage and Fragmentation Mechanisms

The stability of the amide bonds in this compound makes it relatively resistant to hydrolytic cleavage under standard conditions. Amides are generally less reactive towards hydrolysis than their ester counterparts. nih.govlookchem.com

Detailed mechanistic studies on complex molecules containing a diethyl-2-phenylmalonate group have provided significant insight into potential degradation pathways. For these malonate esters, a specific hydrolytic pathway was identified that involves the initial enzymatic hydrolysis of one of the ethyl ester groups. nih.govacs.org This is followed by a spontaneous decarboxylative fragmentation, which results in the cleavage of the molecule and the formation of atropic acid (2-phenylacrylic acid) as a byproduct. nih.govacs.org

Crucially, when the diethyl-2-phenylmalonate portion of the molecule was replaced with an N,N-diethyl-2-phenylmalonamide substituent, the resulting compound proved to be resistant to this hydrolytic cleavage and fragmentation pathway. nih.govacs.org This finding underscores the enhanced stability of the malonamide (B141969) structure compared to the malonate ester, preventing the initial hydrolysis step required to trigger the fragmentation cascade. This resistance is a key chemical feature distinguishing this compound from its ester analogs.

Kinetic Studies of Key Transformation Steps

While specific, quantitative kinetic data such as rate constants and activation energies for the transformation of this compound are not extensively detailed in the literature, qualitative assessments provide insight into factors that influence reaction rates.

For the formation pathway starting from diethyl phenylmalonate, the reaction rates of the key steps can be significantly influenced by catalysts and temperature. In the initial oxidation step to form the hydroxylated intermediate, the use of a weak base catalyst system can substantially increase the reaction rate. google.com The subsequent amidation step is highly dependent on temperature; heating the reaction mixture in the range of 60°C to 100°C is reported to effectively increase the reaction rate. google.com The addition of promoting agents to certain amine reactions has been shown to result in a significant, non-linear increase in the observed pseudo-first-order reaction rate constants. researchgate.net

| Transformation Step | Influencing Factor | Effect on Reaction Rate | Source |

|---|---|---|---|

| Oxidation of Phenylmalonate Precursor | Weak Base Catalyst (e.g., Triethylamine) | Significant increase | google.com |

| Amidation of Diester Intermediate | Temperature (60°C - 100°C) | Increase | google.com |

Influence of Solvent Systems on Reaction Pathways

The choice of solvent plays a critical role in the synthesis and purification of this compound, affecting reactant solubility, reaction rates, and product yields. ajpojournals.org

In the amidation step of the synthesis, polar protic solvents are preferred. Alcohols such as methanol (B129727), ethanol (B145695), and isopropanol (B130326) are commonly used because they effectively dissolve both the malonate ester intermediate and the ammonia-containing reagent. google.com This enhanced solubility facilitates the reaction, leading to higher efficiency. Methanol, in particular, has been highlighted as an optimal solvent in certain preparations, achieving yields as high as 95% for related malonamide derivatives. While also effective, ethanol may lead to slower reaction times but can be beneficial in minimizing side reactions in certain systems. The presence of water in the solvent during the initial oxidation step is controlled to be minimal (e.g., less than 1 wt%), as its absence allows for a more controllable reaction speed and higher purity of the intermediate. google.com

For purification, particularly through recrystallization, ethyl acetate (B1210297) is a commonly employed solvent. The crude product can be dissolved in refluxing ethyl acetate and then cooled, causing the purified this compound to crystallize out of the solution as a solid with high purity.

| Solvent | Process Step | Purpose / Effect | Source |

|---|---|---|---|

| Methanol | Amidation | Optimal solvent for dissolving reactants, leading to high yields. | google.com |

| Ethanol | Amidation / Oxidation | Effective solvent for dissolving reactants; may slow reaction but reduce side products. Used as a solvent for the oxidation step. | google.com |

| Isopropanol | Amidation | Alternative alcohol solvent for the amidation reaction. | google.com |

| Ethyl Acetate | Purification (Recrystallization) | Used to dissolve crude product at high temperature and allows for crystallization of pure product upon cooling. |

Structure Activity Relationships Sar and Derivatization Studies of 2 Phenylmalonamide Analogues

Impact of Substituent Modifications on Biological Efficacy

Research into malonamide (B141969) derivatives as potential antibiotics has shown that the type of substituent on the phenyl rings is crucial for antibacterial activity against strains like methicillin-resistant Staphylococcus aureus. bhu.ac.in Studies indicate that electron-withdrawing groups are more important for this activity than electron-donating groups. For instance, derivatives with a dichloride substituent on the phenyl ring exhibited increased activity compared to those with a monochloride substituent. bhu.ac.in Conversely, analogues with electron-donating groups, such as hydroxyl and ethynyl, showed reduced antibacterial potency. bhu.ac.in Furthermore, steric effects are significant; replacing a central chloroethyl group with more rigid structures like benzyl (B1604629) or allyl groups leads to a decrease in activity. bhu.ac.in

| Substituent Type | Example Substituent | Impact on Antibacterial Activity |

|---|---|---|

| Electron-Withdrawing | Chloride (mono- and di-) | Increases activity; dichloro > monochloro |

| Electron-Withdrawing | Trifluoromethyl | Maintains or increases activity |

| Electron-Donating | Hydroxyl, Ethynyl | Decreases activity |

In the context of anticonvulsant activity, substituent modifications also have a profound impact. In a series of N-phenyl-2-phtalimidoethanesulfonamide derivatives, replacing an N-isopropyl group with an N-phenyl ring was found to abolish anticonvulsant activity. mdpi.com However, introducing specific substituents such as nitro, methyl, or chloro groups onto that N-phenyl ring resulted in compounds with greater activity than their unsubstituted counterparts. mdpi.com Similarly, for N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, activity was closely linked to the substituent at the 3-position of the anilide moiety, with 3-(trifluoromethyl)anilides showing considerably higher anticonvulsant protection than 3-chloroanilide analogues. libretexts.org

| Parent Structure | Substituent Modification | Effect on Anticonvulsant Activity | Source |

|---|---|---|---|

| N-phenyl-2-phtalimidoethanesulfonamide | Introduction of nitro, methyl, or chloro groups to the N-phenyl ring | Increased activity compared to unsubstituted derivative | mdpi.com |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 3-(trifluoromethyl) group on anilide moiety | Higher activity than 3-chloro analogues | libretexts.org |

These findings underscore the principle that both electronic and steric factors are key determinants of the biological efficacy of 2-phenylmalonamide analogues.

Correlation Between Structural Features and Metal Complexation Properties

The malonamide structure, characterized by its two carbonyl groups, can act as a bidentate ligand, coordinating with metal ions. researchgate.netresearchgate.net The ability of this compound analogues to form metal complexes is influenced by their specific structural features. The crystal structure of this compound itself shows that the amide groups are rotated out of the central plane, and the phenyl ring is positioned nearly perpendicularly to this plane, which can influence how the molecule presents its coordination sites to a metal ion. nih.gov

Studies on related tripodal malonamide ligands have provided insight into how structural modifications affect metal ion extraction. bhu.ac.in For instance, N-alkylation of these malonamide ligands was found to make them less effective extractants for certain metal ions. bhu.ac.in However, in potentiometric studies using polymeric membranes, N-alkyl substituents were shown to increase the stability constants of the resulting ion–ionophore complexes compared to the unsubstituted ligands. bhu.ac.in This suggests a complex relationship where substituents can enhance binding stability in one context while reducing extraction efficiency in another.

The coordination chemistry of such ligands involves the interaction between the electron-donating oxygen atoms of the carbonyl groups and a Lewis acidic metal center. researchgate.net The nature of the substituents on the phenyl ring and the nitrogen atoms can modulate the electron density on these oxygen atoms, thereby affecting the strength and geometry of the metal-ligand bond. For example, electron-withdrawing substituents on the phenyl ring could decrease the basicity of the carbonyl oxygens, potentially weakening the coordination bond. While direct and extensive studies correlating the full range of structural features of this compound analogues with their metal complexation properties are limited, the principles from related systems suggest that such correlations are significant and warrant further investigation. libretexts.orgmdpi.com

Derivatization Strategies for Functional Enhancement

Derivatization is a key strategy for modifying the properties of this compound to enhance its functionality for specific applications, from therapeutic action to analytical detection.

The amide groups of this compound offer sites for both N-derivatization (at the nitrogen atom) and O-derivatization (at the oxygen atom). Specific synthetic methods can be employed to favor one over the other. For example, nucleophilic displacement reactions that use a base with a counterion that coordinates to oxygen, such as lithium, can be used to promote N-derivatization. rsc.org

N-derivatization is a common strategy to create asymmetric bis-amides. This can be achieved by reacting a monophenyl amide of malonic acid with a different arylamine, a process that has been used to synthesize a variety of malonamide derivatives. researchgate.net This approach allows for the introduction of diverse functional groups, enabling fine-tuning of the molecule's steric and electronic properties. researchgate.net

Since the central carbon atom of 2-substituted-2-phenylmalonamide is a stereocenter, these molecules can exist as enantiomers. Separating these racemic mixtures, a process known as resolution, is often necessary as different enantiomers can have distinct biological activities. orientjchem.org

A primary strategy for resolution involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. orientjchem.org This is commonly achieved by reacting the racemic compound with a single enantiomer of a chiral resolving agent.

Formation of Diastereomeric Salts : A racemic amine can be resolved by reacting it with a chiral acid, such as (-)-tartaric acid, to form diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization.

Formation of Diastereomeric Derivatives : Another method involves reacting the racemate with a chiral auxiliary to form diastereomeric derivatives that can be separated chromatographically. For example, racemic acids can be converted into diastereomeric amides using a chiral auxiliary like camphorsultam, followed by separation using High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel column. mdpi.com Similarly, chiral alcohols like ʟ-(−)-menthol can be used to create diastereomeric esters, which are then separable by chromatography.

Other advanced techniques for separating diastereomers include capillary zone electrophoresis, which can be enhanced by using polymeric additives to the buffer solution. Enzymatic resolution, which uses an enantioselective enzyme to selectively react with one enantiomer in a racemic mixture, is another powerful technique.

N-Derivatization and O-Derivatization Approaches

Rational Design Principles for Novel Analogues

The rational design of novel this compound analogues relies heavily on established structure-activity relationships and advanced computational techniques. The goal is to create new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles.

A foundational principle of rational design is the strategic modification of the lead compound based on SAR data. For example, knowing that electron-withdrawing groups on the phenyl ring enhance antibacterial activity allows chemists to design new analogues with substituents like trifluoromethyl or additional halogens to potentially increase potency. bhu.ac.in

More sophisticated design strategies include:

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Based on a series of active malonamide derivatives, a unified pharmacophore model can be built to guide the design of new inhibitors with optimized binding interactions. researchgate.net

Scaffold Hopping and Bioisosteric Replacement : These strategies involve replacing the core structure (scaffold) or specific functional groups of a known active molecule with chemically different but functionally similar ones. For instance, a heterocyclic imide ring in an active anticonvulsant might be replaced with a chain amide bound to explore how this change affects activity. libretexts.org Rational design of DPP-4 inhibitors has successfully used scaffold hopping based on 3D molecular similarity to dramatically boost potency from a natural product lead.

Linker-Based Design : In modern drug discovery approaches like Proteolysis-targeting chimeras (PROTACs), the rational design of the linker that connects a target-binding molecule to a ligase-recruiting molecule is crucial for efficacy. researchgate.net While not directly a this compound, the principles of optimizing linker length and composition are applicable to designing bifunctional molecules based on this scaffold.

By combining empirical SAR data with computational modeling and established medicinal chemistry strategies, researchers can rationally design novel this compound analogues with a higher probability of desired functional enhancements. researchgate.net

Biological Activities and Pharmacological Investigations of 2 Phenylmalonamide and Its Derivatives

Neurological and Central Nervous System Activities

Anticonvulsant Properties and Seizure Modulation

Studies have explored the mechanisms behind its anticonvulsant properties, suggesting it may help stabilize neuronal membranes and reduce seizure activity. One proposed mechanism is the inhibition of the enzyme glutamate (B1630785) dehydrogenase, which could modulate glutamate levels in the brain and potentially reduce the excitotoxicity associated with seizures.

Clinical observations have noted a correlation between the serum concentrations of 2-phenylmalonamide and seizure control in patients being treated with primidone (B1678105), highlighting its relevance in therapeutic drug monitoring. The quantification of this compound in serum is considered important for optimizing dosing strategies in the management of epilepsy. Anticonvulsants, in general, work by stabilizing neural activity and preventing excessive electrical discharges in the brain through various mechanisms, including the modulation of voltage-gated sodium channels and the enhancement of GABA-mediated inhibition. ajpbp.com

Receptor Binding and Modulation (e.g., Cholecystokinin (B1591339) B Receptor)

This compound has been investigated for its interaction with various receptors in the central nervous system, including the cholecystokinin B (CCKB) receptor. The CCKB receptor, also known as the cholecystokinin 2 (CCK2) receptor, is a G protein-coupled receptor found predominantly in the central nervous system and the gastrointestinal tract. wikipedia.orgwikipedia.org It binds the peptide hormones cholecystokinin (CCK) and gastrin and is involved in modulating anxiety, memory, and satiety. wikipedia.orgimrpress.com

Research has identified this compound as a selective antagonist of the CCKB receptor. This antagonism is believed to be responsible for its inhibitory effects on gastrin-induced gastric acid secretion. The interaction with the CCKB receptor suggests a potential role for this compound and its derivatives in conditions modulated by this receptor. The CCKB receptor's high affinity for both sulfated and nonsulfated CCK analogs distinguishes it from the CCKA receptor subtype. wikipedia.org

Investigations into Drug Interactions

The study of drug interactions is crucial for understanding the complete pharmacological profile of any compound. webmd.com For this compound, investigations have primarily focused on its interactions as a metabolite of primidone, particularly with other antiepileptic drugs. nih.gov

A retrospective study involving epilepsy patients treated with primidone examined the serum levels of this compound in conjunction with other medications. nih.gov In patients co-medicated with phenytoin, the mean steady-state concentrations of this compound, primidone, and its other major metabolite, phenobarbital (B1680315), were recorded. nih.gov When patients were co-medicated with both carbamazepine (B1668303) and phenytoin, the concentrations of these compounds were also measured, revealing statistically significant differences only in the concentration of primidone between the two groups. nih.gov

The study also found a correlation between the serum concentrations of this compound and phenobarbital in both patient groups, suggesting a relationship in their metabolism or clearance. nih.gov Understanding these interactions is vital as they can affect the pharmacokinetic profile of the parent drug and its metabolites, potentially altering efficacy and side effects. thrombosiscanada.ca

Antimicrobial and Insecticidal Efficacy

Antibacterial Activity (e.g., against Methicillin-Resistant Staphylococcus aureus and Biofilm Formation)

Recent research has explored the potential of novel compounds to combat antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org MRSA is a significant public health threat due to its resistance to multiple antibiotics. nih.gov Some studies have focused on the synthesis of new chemical entities with potent antimicrobial properties. nih.gov

While direct studies on this compound's antibacterial activity are not extensively documented in the provided results, related research into novel heterocyclic compounds has shown promise. For instance, a library of polyheterocyclic compounds was screened for activity against various bacteria, with some showing significant efficacy against Gram-positive bacteria, including MRSA, with minimal inhibitory concentrations (MIC) in the range of 3.125–6.25 μg/ml. nih.gov These compounds were found to act rapidly, killing MRSA within 30 minutes and also proving effective against persister cells, which are tolerant to many conventional antibiotics. nih.gov The mechanism of action for some of these new compounds appears to involve the disruption of the bacterial cell envelope. nih.gov

Bacterial biofilm formation is a critical aspect of antimicrobial resistance, as it provides a protective matrix for bacteria. frontiersin.orgscielo.br Biofilms are complex communities of microorganisms embedded in a self-produced extracellular polymeric substance (EPS). scielo.brresearchgate.net The process of biofilm formation involves initial attachment, micro-colony formation, and maturation into a three-dimensional structure. biomedgrid.com Research into overcoming biofilm-related infections is a key area of study. frontiersin.org

Acaricidal Activity (e.g., against Tetranychus cinnabarinus)

The carmine (B74029) spider mite, Tetranychus cinnabarinus, is a significant agricultural pest. nih.gov Research has been conducted to identify new acaricidal compounds from various sources, including plant extracts. nih.govmdpi.comresearchgate.net

Studies have shown that certain chemical compounds possess significant acaricidal activity against T. cinnabarinus. For example, amitraz (B1667126) and its metabolite DPMF have been identified as effective acaricides, with DPMF showing more potent activity. nih.gov The primary target for these compounds in T. cinnabarinus was identified as the TcOctβ2R octopamine (B1677172) receptor. nih.gov

Furthermore, extracts from plants like Inula japonica have demonstrated toxicity to T. cinnabarinus. nih.gov Chromatographic separation of these extracts has led to the isolation of specific fractions and compounds with significant acaricidal properties. nih.gov Similarly, essential oils from plants such as anise (Pimpinella anisum) have also been shown to have acaricidal effects against related spider mite species. mdpi.com The red form of Tetranychus urticae is considered by some to be a synonym of Tetranychus cinnabarinus. inra.fr

Insecticidal and Anti-Aphid Activity (e.g., against Plutella xylostella, Aphis craccivora)

The search for new and effective insecticides is driven by the increasing resistance of pests to existing treatments. nih.gov The diamondback moth, Plutella xylostella, is a significant pest of cruciferous crops worldwide, causing substantial yield losses. mdpi.comresearchgate.net Similarly, the cowpea aphid, Aphis craccivora, is a polyphagous pest that poses a global threat to leguminous plants. mdpi.com

In the quest for novel insecticides, researchers have synthesized and evaluated various derivatives of this compound. While specific studies focusing solely on the insecticidal activity of the parent compound this compound are limited, research into related structures provides valuable insights. For instance, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been designed and synthesized. nih.govnih.gov The insecticidal activity of these compounds was tested against pests including Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. nih.gov Several of these 2-phenylpyridine derivatives demonstrated significant insecticidal activity, suggesting that the 2-phenylpyridine moiety has the potential to be a lead structure for the development of new insecticides. nih.govnih.gov

Furthermore, studies on plant extracts have revealed compounds with insecticidal properties. For example, extracts from Melia azedarach have shown high larval mortality against P. xylostella. mdpi.com Other research has focused on the development of novel insecticides from natural products like thymol (B1683141) and eugenol, which have shown antifeedant, larvicidal, and ovicidal activities against P. xylostella. scielo.br Extracts from various indigenous plants have also been tested against Aphis craccivora, with some showing significant mortality rates. researchgate.net The development of resistance in pests like P. xylostella to conventional insecticides underscores the need for new pest control strategies, including the exploration of non-Bt bacterial strains and plant-derived compounds. frontiersin.orgunivalle.edu.co

Metabolic and Enzymatic Interactions

Role as a Metabolite (e.g., Primidone Metabolism)

This compound, specifically its ethylated form 2-ethyl-2-phenylmalonamide (B22514) (PEMA), is a primary and active metabolite of the anticonvulsant drug primidone. scbt.comchemicalbook.com Primidone is metabolized in the body into two active metabolites: phenobarbital and PEMA. drugbank.com The biotransformation of primidone is primarily handled by cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP2E1. drugbank.com

The serum levels of PEMA in patients undergoing treatment with primidone are influenced not only by the dosage of primidone but also by the presence of other concurrently administered antiepileptic drugs. nih.gov For example, phenobarbital has been identified as a significant factor affecting PEMA serum concentrations. nih.gov The quantification of PEMA in serum is a critical component of therapeutic drug monitoring for patients with epilepsy, helping to ensure effective dosing and management of the condition.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Microsomal Triglyceride Transfer Protein, Factor fXa, Cholinesterases)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, indicating a broad spectrum of pharmacological possibilities.

α-Glucosidase Inhibition: Inhibitors of α-glucosidase are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing post-meal blood sugar spikes. wikipedia.org Several studies have explored the α-glucosidase inhibitory potential of various heterocyclic compounds. For instance, a series of hydroxylated 2-phenylbenzofurans were found to be potent inhibitors of α-glucosidase, with one compound being 167 times more active than the reference drug, acarbose. nih.gov Other research has focused on benzothiazine acetamide (B32628) derivatives, which also demonstrated significant inhibition against both α-glucosidase and α-amylase. dovepress.commdpi.com The inhibitory activity of these compounds is often linked to their ability to bind to the active site of the enzyme. nih.govdovepress.com The development of such inhibitors from plant sources and synthetic routes is an active area of research for managing type 2 diabetes. nhri.org.twtexilajournal.com

Microsomal Triglyceride Transfer Protein (MTP) Inhibition: MTP is a crucial enzyme involved in the assembly and secretion of apolipoprotein B-containing lipoproteins from the liver and intestine. nih.gov Inhibition of MTP is a therapeutic strategy for treating dyslipidemia. acs.org An intestine-specific MTP inhibitor, JTT-130, which is a diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4′-(trifluoromethyl)-[1,1′-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate, was developed to avoid the liver-related side effects of broader MTP inhibitors. acs.org A derivative containing an N,N-diethyl-2-phenylmalonamide substituent was found to be resistant to the hydrolysis that inactivates the parent compound in the liver, highlighting the role of the malonamide (B141969) structure in the compound's metabolic stability. acs.org MTP inhibitors can significantly reduce levels of total cholesterol, LDL-C, and triglycerides. nih.govdrugbank.comdrugbank.comnih.gov

Factor Xa Inhibition: Factor Xa (FXa) is a key enzyme in the coagulation cascade, and its inhibition is a major target for anticoagulant therapies. imrpress.commdpi.com Direct FXa inhibitors are used to prevent and treat thromboembolic events. remedypublications.comresearchgate.net While direct studies on this compound as a Factor Xa inhibitor are not prevalent, research into small molecule inhibitors provides context. The design of these inhibitors often involves creating structures that can interact with the S1 and S4 binding pockets of the FXa active site. remedypublications.comuniversiteitleiden.nl

Cholinesterase Inhibition: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. nih.gov Organophosphates and carbamates are two major classes of cholinesterase-inhibiting pesticides. orst.edu These inhibitors bind to cholinesterase, leading to an accumulation of acetylcholine. orst.edu While specific studies on this compound as a cholinesterase inhibitor are not detailed, research on other N-phenyl derivatives, such as N-phenylthiazol-2-amine derivatives, has shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

Other Biological Activities

Antidiabetic Potential

The antidiabetic potential of this compound derivatives extends beyond α-glucosidase inhibition. The management of type 2 diabetes often involves multiple therapeutic targets. jchemrev.com Research into various heterocyclic compounds has revealed promising antidiabetic activity. For example, benzodioxol carboxamide derivatives and thiazolidinedione-naphthalene analogues have been synthesized and shown to have good to moderate antidiabetic effects. researchgate.net Similarly, certain carbamate (B1207046) derivatives have been found to inhibit α-glucosidase with acceptable efficacy. googleapis.com The search for new antidiabetic agents often involves screening synthetic compounds and natural products for their ability to modulate key enzymes and pathways involved in glucose metabolism. dovepress.comtexilajournal.com

Anticancer Research

Derivatives of this compound have also been explored in the context of anticancer research. The core structure is seen in various compounds investigated for their cytotoxic potential against different cancer cell lines. cymitquimica.comdntb.gov.ua For instance, a series of 2-phenazinamine derivatives were synthesized and evaluated for their anticancer activity, with some compounds showing potent effects against leukemia and liver cancer cells. nih.gov Imidazole-based N-phenylbenzamide derivatives have also been identified as potential anticancer agents, with some showing significant activity against lung, cervical, and breast cancer cell lines. frontiersin.org Furthermore, the repurposing of other drug classes, such as antiviral piperazine (B1678402) derivatives, has led to the discovery of compounds with selective anticancer activity against breast and lung cancer cells. nih.gov Research into azatetracyclic derivatives has also identified compounds with moderate to good anticancer activity across a panel of cancer cell lines. mdpi.com

Interactive Data Table: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

| Hydroxylated 2-phenylbenzofurans | α-Glucosidase | Potent inhibition, with one derivative being 167 times more active than acarbose. | nih.gov |

| Benzothiazine acetamide derivatives | α-Glucosidase, α-Amylase | Significant inhibition of both enzymes. | dovepress.commdpi.com |

| Diethyl 2-phenylmalonate derivative (JTT-130) | Microsomal Triglyceride Transfer Protein (MTP) | Intestine-specific MTP inhibitor. | acs.org |

| N,N-diethyl-2-phenylmalonamide derivative | Microsomal Triglyceride Transfer Protein (MTP) | Resistant to hydrolytic inactivation. | acs.org |

| N-phenylthiazol-2-amine derivatives | Cholinesterases (AChE, BChE) | Potent inhibition of both enzymes. | nih.gov |

Antithrombotic Properties

Derivatives of malonamide have been identified as valuable pharmacologically active compounds due to their potential antithrombotic effects. metabolomicsworkbench.org Research into these compounds, including this compound, indicates they function as inhibitors of the blood clotting enzyme Factor VIIa. metabolomicsworkbench.org The coagulation process is understood to begin with the formation of a complex between Factor VIIa and tissue factor (TF). This complex then initiates a cascade by activating Factors IX and X, leading to the eventual conversion of fibrinogen to insoluble fibrin, which forms a blood clot. metabolomicsworkbench.org

By reversibly inhibiting Factor VIIa, this compound derivatives can disrupt this cascade, presenting a potential mechanism for the therapy and prevention of thromboembolic diseases. metabolomicsworkbench.org This inhibitory action is directed at a key early step in the coagulation pathway. metabolomicsworkbench.org

Potential HIV-1 Integrase Inhibition

The Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, as it catalyzes the integration of viral DNA into the host's genome. mims.comwikipedia.org This process is considered a point of no return in the HIV infection cycle, making the integrase enzyme a significant target for antiretroviral drug development. mims.comnih.gov Because there is no human equivalent to the integrase enzyme, inhibitors targeting it are of high interest. mims.com

Research has focused on various compounds that can inhibit this enzyme, with a number of them featuring a β-diketo acid (DKA) moiety. mims.com In the search for new and effective integrase inhibitors, scientists have designed and synthesized various derivatives of malonic acid, including bis-amide and hydrazide-containing structures. mims.comwikipedia.orgthermofisher.com Docking studies have been performed to analyze the potential interactions of these malonic acid derivatives with essential amino acids at the active site of the HIV-1 integrase. mims.comwikipedia.orgthermofisher.com Specifically, asymmetrical bis-amide derivatives of malonic acid, such as N-(2-methoxyphenyl)-N'-phenylmalonamide, have been synthesized and studied in this context. wikipedia.orgthermofisher.comwikipedia.org The underlying theory is that the pharmacophore could be involved in sequestering the divalent metal ions in the enzyme's catalytic site, which would block the formation of the integrase-DNA complex. mims.com

Toxicological Considerations in Biological Systems

Bioactivation Pathways and Metabolite-Related Toxicity

Bioactivation is a metabolic process where a relatively inert compound is converted into a chemically reactive metabolite. sigmaaldrich.comwikipedia.orguni.lu This process is a key consideration in toxicology, as reactive metabolites can be implicated in adverse drug reactions. sigmaaldrich.com While metabolism typically serves to detoxify foreign substances, making them more water-soluble and easier to excrete, it can sometimes lead to the formation of toxic metabolites. nih.gov These reactive intermediates can then interact with biological macromolecules. sigmaaldrich.com

In the context of this compound, a relevant example is its derivative, 2-ethyl-2-phenylmalonamide (also known as phenylethylmalonamide or PEMA). PEMA is an active metabolite of the anticonvulsant drug primidone. wikipedia.org Primidone itself is metabolized in the liver into two primary active metabolites: phenobarbital and PEMA. wikipedia.org The formation of these metabolites is a clear example of bioactivation, where the parent drug is converted into pharmacologically active, and potentially toxic, compounds.

Evaluation of Observed Adverse Effects in Research Models

The toxicological profile of this compound derivatives has been evaluated in research models, primarily through the study of phenylethylmalonamide (PEMA), a metabolite of the drug primidone. wikipedia.orgnih.gov Studies have suggested that PEMA itself possesses relatively weak anticonvulsant activity compared to its parent compound and the other major metabolite, phenobarbital. nih.gov

Applications in Non Biological Fields for 2 Phenylmalonamide Derivatives

Metal Ion Extraction and Recovery Systems

The structural framework of 2-phenylmalonamide derivatives makes them excellent candidates for designing ligands for metal ion extraction. The presence of amide groups provides effective coordination sites for metal ions, and the phenyl group can be functionalized to fine-tune the ligand's selectivity and solubility.

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the management of used nuclear fuel. nih.gov Malonamide (B141969) derivatives have been extensively studied as ligands for this purpose due to their favorable extraction properties. researchgate.net The design of these ligands often involves creating multicoordinate structures by attaching the malonamide units to a preorganized molecular platform. nih.gov This preorganization enhances the extraction efficiency and selectivity for actinides over lanthanides. nih.gov